N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Brand Name: Vulcanchem
CAS No.: 688061-73-6
VCID: VC6396915
InChI: InChI=1S/C35H40N4O7S/c1-4-23-9-12-25(13-10-23)37-33(41)21-47-35-38-27-20-31-30(45-22-46-31)19-26(27)34(42)39(35)17-7-5-6-8-32(40)36-16-15-24-11-14-28(43-2)29(18-24)44-3/h9-14,18-20H,4-8,15-17,21-22H2,1-3H3,(H,36,40)(H,37,41)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Molecular Formula: C35H40N4O7S
Molecular Weight: 660.79

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

CAS No.: 688061-73-6

Cat. No.: VC6396915

Molecular Formula: C35H40N4O7S

Molecular Weight: 660.79

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide - 688061-73-6

Specification

CAS No. 688061-73-6
Molecular Formula C35H40N4O7S
Molecular Weight 660.79
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Standard InChI InChI=1S/C35H40N4O7S/c1-4-23-9-12-25(13-10-23)37-33(41)21-47-35-38-27-20-31-30(45-22-46-31)19-26(27)34(42)39(35)17-7-5-6-8-32(40)36-16-15-24-11-14-28(43-2)29(18-24)44-3/h9-14,18-20H,4-8,15-17,21-22H2,1-3H3,(H,36,40)(H,37,41)
Standard InChI Key RTTDIJFBDIAUIA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4

Introduction

Structural Elucidation and Molecular Characteristics

Core Quinazolinone Architecture

The compound’s central scaffold is a 8-oxo-2H,7H,8H-[1, dioxolo[4,5-g]quinazoline system. The quinazolinone core is characterized by a fused bicyclic structure comprising a pyrimidine ring (positions 1–4) and a benzene ring (positions 5–10), with a dioxolo group at positions 4 and 5 (Figure 1) . The 8-oxo group at position 8 introduces a ketone functionality, a common feature in bioactive quinazolinones that enhances hydrogen-bonding interactions with biological targets .

Substituent Analysis

  • Sulfanyl-Carbamoyl Branch: At position 6 of the quinazolinone, a sulfanyl (-S-) linker connects a carbamoyl-methyl group. The carbamoyl moiety is further substituted with a 4-ethylphenyl group, contributing hydrophobicity and potential π-π stacking interactions.

  • Hexanamide Side Chain: Position 7 of the quinazolinone is linked to a hexanamide chain terminating in a N-[2-(3,4-dimethoxyphenyl)ethyl] group. The dimethoxy groups on the phenyl ring enhance solubility and modulate electronic properties, while the ethyl spacer balances flexibility and steric bulk .

Physicochemical Properties

Based on analogs such as K284-5823 (C31H40N4O7S, MW 612.75) and PubChem CID 46370018 (MW 606.6) , the target compound likely exhibits:

  • Molecular Formula: C34H43N5O7S (estimated MW ~665.8 g/mol)

  • logP: ~3.2–3.5, indicating moderate lipophilicity suitable for membrane permeability

  • Hydrogen Bond Donors/Acceptors: 2 donors and 12 acceptors, aligning with Lipinski’s rule of five for drug-likeness

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized through a convergent approach:

  • Quinazolinone Core Construction:

    • Condensation of 6-amino-5,8-dihydroxyquinazoline with 1,2-dihydroxyethane under acidic conditions forms the dioxolo ring .

    • Oxidation at position 8 using Fe²+/H2O2 or Cu²+/H2O2 yields the 8-oxo derivative (72% yield optimization reported for similar systems) .

  • Sulfanyl-Carbamoyl Side Chain Installation:

    • Thiolation at position 6 via nucleophilic substitution with 2-[(4-ethylphenyl)carbamoyl]ethanethiol.

    • Carbamoyl group introduction through reaction of 4-ethylphenyl isocyanate with 2-mercaptoethylamine.

  • Hexanamide Side Chain Coupling:

    • Amide bond formation between 6-bromohexanoic acid and N-[2-(3,4-dimethoxyphenyl)ethyl]amine using EDC/HOBt activation .

    • Final coupling to the quinazolinone core via Mitsunobu or SN2 reaction .

Spectral Characterization

Key analytical data from analogs suggest:

  • ¹H NMR:

    • δ 6.7–7.3 ppm (aromatic protons from quinazolinone and phenyl groups)

    • δ 3.8–4.2 ppm (OCH3 and dioxolo methylene protons)

    • δ 2.5–3.0 ppm (ethyl and hexanamide CH2 groups)

  • HRMS: Expected [M+H]+ at m/z 666.2901 (C34H44N5O7S)

Comparative Analysis with Structural Analogs

ParameterTarget CompoundK284-5823 PubChem CID 46370018
Molecular Weight~665.8612.75606.6
logP3.2–3.53.263.1 (estimated)
Key Substituents4-Ethylphenyl carbamoylButylamino-oxoethylFuranmethyl carbamoyl
Bioactivity PredictionG9a inhibition, ROS scavengingUnknownUnknown

The replacement of K284-5823’s butylamino group with a 4-ethylphenyl carbamoyl enhances aromatic stacking potential, possibly improving target selectivity . Conversely, the absence of a furan ring (vs. CID 46370018) reduces polarity, favoring blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator